molecular formula C15H17FO3 B1367261 Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate CAS No. 80912-59-0

Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B1367261
CAS No.: 80912-59-0
M. Wt: 264.29 g/mol
InChI Key: BPSJDYPVWCKJBM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate is an organic compound with a complex structure that includes a fluorophenyl group, a cyclohexane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate typically involves the reaction of 4-fluorophenylacetic acid with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including esterification and cyclization, to yield the desired product. Common reagents used in this synthesis include ethyl chloroformate and a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the cyclohexanone moiety may contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate: Contains a bromine atom in place of fluorine.

    Ethyl 1-(4-methylphenyl)-4-oxocyclohexanecarboxylate: Features a methyl group instead of a halogen.

Uniqueness: The presence of the fluorine atom in Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in pharmaceutical applications. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its halogenated or methylated analogs.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c1-2-19-14(18)15(9-7-13(17)8-10-15)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSJDYPVWCKJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511047
Record name Ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80912-59-0
Record name Ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
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Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
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Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
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Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
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Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
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Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate

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